N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide
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Overview
Description
N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide is a compound that features a pyrrolidine ring, an oxane (tetrahydropyran) ring, and a benzenesulfonamide group
Preparation Methods
The synthesis of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide typically involves the construction of the pyrrolidine ring followed by the introduction of the oxane ring and the benzenesulfonamide group. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Oxane Ring: The oxane ring can be introduced via nucleophilic substitution reactions.
Attachment of the Benzenesulfonamide Group: This step often involves sulfonylation reactions using benzenesulfonyl chloride and a suitable base.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide group.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound can be used in studies involving enzyme inhibition, as the sulfonamide group is known to interact with various biological targets.
Industry: It can be used in the production of specialty chemicals and materials, leveraging its unique structural properties.
Mechanism of Action
The mechanism of action of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide include other sulfonamide derivatives and pyrrolidine-containing molecules. Some examples are:
N-(Pyrrolidin-3-yl)benzenesulfonamide: Lacks the oxane ring, which may affect its biological activity and solubility.
N-(Oxan-4-yl)benzenesulfonamide: Lacks the pyrrolidine ring, which may influence its interaction with biological targets.
N-(Pyrrolidin-3-yl)benzenesulfonamide derivatives: These compounds may have different substituents on the pyrrolidine ring, affecting their pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its combination of the oxane and pyrrolidine rings with the benzenesulfonamide group, which can result in distinct biological activities and applications.
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-21(19,15-4-2-1-3-5-15)16-13-6-9-17(12-13)14-7-10-20-11-8-14/h1-5,13-14,16H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOADKBCATXLDQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CC=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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